N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5/c1-15-4-6-17-22(30)18(24(31)27-8-2-3-9-27)13-28(23(17)25-15)14-21(29)26-16-5-7-19-20(12-16)33-11-10-32-19/h4-7,12-13H,2-3,8-11,14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNGQKHROWZUOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC4=C(C=C3)OCCO4)C(=O)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Molecular Structure and Composition
- Molecular Formula : C23H26N4O3
- Molecular Weight : 406.48 g/mol
- IUPAC Name : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
The compound features a unique structural framework that combines a benzodioxin moiety with naphthyridine and pyrrolidine components, contributing to its biological activity.
Pharmacological Potential
Recent studies have indicated that compounds with similar structures exhibit promising pharmacological activities:
- Alzheimer's Disease Treatment : Analogues of this compound have been investigated for their potential as phosphodiesterase inhibitors. For instance, certain derivatives showed improved solubility and potency against phosphodiesterase 5 (PDE5), which is crucial for cognitive function and memory retention in Alzheimer's disease models .
- Anti-inflammatory Properties : Compounds containing the benzodioxin subunit have demonstrated anti-inflammatory effects comparable to established NSAIDs like Ibuprofen in animal models .
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic disorders:
- Acetylcholinesterase Inhibition : The synthesis of sulfonamide derivatives from this compound has shown potential as acetylcholinesterase inhibitors, which are vital for treating Alzheimer's disease and other neurodegenerative conditions .
- Alpha-glucosidase Inhibition : Research into derivatives of this compound has revealed their potential as alpha-glucosidase inhibitors, indicating a possible application in managing Type 2 diabetes mellitus .
Summary of Synthetic Pathways
| Step | Reaction Type | Key Reactants | Outcome |
|---|---|---|---|
| 1 | Acylation | Benzodioxin derivative + Acylating agent | Benzodioxin acetamide |
| 2 | Cyclization | Pyrrolidine + Carbonyl compounds | Naphthyridine derivative |
| 3 | Coupling | Benzodioxin acetamide + Naphthyridine derivative | Target compound |
Case Study 1: Alzheimer’s Disease
A study published in Nature highlighted the efficacy of a similar structure as a PDE5 inhibitor. The compound demonstrated an IC50 value in the nanomolar range and improved cognitive function in animal models .
Case Study 2: Diabetes Management
Research conducted on sulfonamide derivatives indicated significant inhibition of alpha-glucosidase activity. In vitro assays showed a marked reduction in glucose absorption rates, suggesting potential for diabetes management .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of benzodioxin-linked acetamides with heterocyclic cores. Below is a comparative analysis with structurally related compounds:
Key Observations
Core Heterocycle Influence: The 1,8-naphthyridine core in the target compound distinguishes it from thienopyrimidine or 1,5-naphthyridine derivatives. This core may confer unique electronic properties and binding modes due to its fused pyridine-nitrogen arrangement . Thienopyrimidine analogues (e.g., ) exhibit stronger experimental validation for kinase or COX-2 inhibition, likely due to their planar, electron-deficient cores enhancing ATP-pocket interactions.
Substituent Effects: The pyrrolidine-1-carbonyl group in the target compound contrasts with adamantyl () or methoxyphenyl () substituents. Benzodioxin acetamide is a common linker in all analogues, suggesting its role in balancing lipophilicity and solubility. For example, in , this moiety reduced hepatic clearance by 40% compared to non-benzodioxin derivatives.
Biological Activity Gaps: While analogues like and have well-documented IC~50~ or K~i~ values, the target compound lacks publicly available biological data. Its hypothesized kinase inhibition is inferred from structural similarity to 1,8-naphthyridine carboxamides in , which showed nanomolar affinities for cannabinoid receptors.
Research Findings and Limitations
- Synthetic Challenges : The target compound’s synthesis likely involves multi-step protocols similar to those in , including palladium-catalyzed couplings for naphthyridine functionalization. However, the pyrrolidine carbonyl group may introduce steric hindrance during amidation steps.
- Data Limitations: No peer-reviewed studies directly address the target compound’s pharmacology or toxicity. This contrasts with structurally related compounds (e.g., ), which have undergone preclinical profiling.
Q & A
Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions to construct the benzodioxin and naphthyridinone cores. Key steps include:
- Core formation : Reacting naphthyridine precursors (e.g., 7-methyl-4-oxo-1,8-naphthyridine derivatives) with POCl₃ in DMF at 80–100°C to introduce reactive chloro intermediates .
- Coupling reactions : Introducing the pyrrolidine-1-carbonyl group via nucleophilic substitution or amidation under inert atmospheres (argon/nitrogen) .
- Final assembly : Linking the benzodioxin moiety using acetamide bridges, monitored by TLC and purified via recrystallization or column chromatography .
Characterization : - NMR (¹H/¹³C) confirms regioselectivity and substituent positions.
- IR spectroscopy validates carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
- Mass spectrometry ensures molecular weight accuracy .
Basic: How can reaction yields be optimized during synthesis?
Critical parameters include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours for conventional heating) .
- Catalysts : Use of triethylamine or DMAP accelerates acyl transfer reactions .
- Purification : Gradient elution in column chromatography (hexane:ethyl acetate mixtures) improves purity (>95%) .
Advanced: How can computational methods streamline reaction design for derivatives?
Quantum chemical calculations (e.g., DFT) predict transition states and optimize reaction pathways. For example:
- Reaction path search : Identifies energy barriers for key steps like cyclization or amidation .
- Solvent effects : COSMO-RS simulations guide solvent selection to stabilize intermediates .
- Machine learning : Training models on existing reaction data (e.g., yields, conditions) predicts optimal parameters for novel analogs .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies?
- Core modifications : Substitute the pyrrolidine-1-carbonyl group with morpholine or piperidine to assess steric/electronic effects on bioactivity .
- Functional group variation : Replace the benzodioxin moiety with thienopyrimidine or quinazolinone cores to evaluate binding affinity .
- Biological assays : Pair structural analogs with enzyme inhibition assays (e.g., kinase profiling) to map pharmacophore requirements .
Advanced: How should researchers resolve contradictions in reported bioactivity data?
- Purity verification : Confirm compound integrity via HPLC (>99%) and elemental analysis to rule out impurities affecting results .
- Assay standardization : Replicate studies under identical conditions (pH, temperature, cell lines) to isolate variables .
- Mechanistic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate target engagement .
Basic: What analytical techniques are critical for monitoring reaction progress?
- TLC : Track intermediates using silica plates and UV visualization .
- In-situ FTIR : Detect real-time formation of carbonyl intermediates .
- ¹H NMR kinetics : Monitor reaction completion by observing proton shifts (e.g., disappearance of vinyl or amide signals) .
Advanced: How can interaction studies elucidate the compound’s mechanism of action?
- X-ray crystallography : Resolve binding modes with target proteins (e.g., kinases) .
- Molecular dynamics (MD) simulations : Predict stability of ligand-protein complexes over nanosecond timescales .
- Metabolic profiling : Use LC-MS to identify metabolites in hepatocyte models, clarifying pharmacokinetic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
